Silicon orthophosphate

Description

Properties

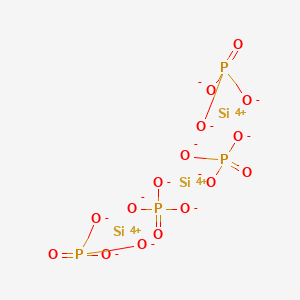

IUPAC Name |

silicon(4+);tetraphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H3O4P.3Si/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUBVTJUEUUZMR-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Si+4].[Si+4].[Si+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O16P4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872568 | |

| Record name | Silicon phosphate (Si3(PO4)4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | Silicon phosphate (Si3(PO4)4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12037-47-7 | |

| Record name | Silicon phosphate (Si3(PO4)4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon phosphate (Si3(PO4)4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon phosphate (Si3(PO4)4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Silicon Orthophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon orthophosphates are a class of inorganic compounds composed of silicon, phosphorus, and oxygen. These materials have garnered significant interest in various scientific and industrial fields due to their diverse structural chemistry and potential applications in ceramics, catalysis, and as biomaterials. The term "silicon orthophosphate" can refer to several stoichiometries, with the most common being silicon diphosphate (SiP₂O₇), as well as compounds with the formulas Si₃(PO₄)₄ and Si₅P₆O₂₅. Understanding the precise crystal structure of these materials is fundamental to elucidating their properties and unlocking their full potential. This technical guide provides a comprehensive overview of the crystal structures of various silicon orthophosphates, detailing their crystallographic parameters and the experimental methods used for their synthesis and characterization.

Crystal Structures of Silicon Phosphates

The crystal structure of silicon phosphates is characterized by the arrangement of silicate [SiO₄] or [SiO₆] and phosphate [PO₄] polyhedra. The connectivity of these units gives rise to a variety of crystal symmetries and polymorphs, each with distinct physical and chemical properties.

Silicon Diphosphate (SiP₂O₇)

Silicon diphosphate, also known as silicon pyrophosphate, is one of the most extensively studied silicon phosphates and exists in several polymorphic forms.

Monoclinic SiP₂O₇:

Two common monoclinic forms of SiP₂O₇ are known, both belonging to the space group P2₁/c. These structures consist of corner-sharing [SiO₆] octahedra and [P₂O₇] pyrophosphate groups, forming a three-dimensional network.

Hexagonal SiP₂O₇:

A hexagonal polymorph of SiP₂O₇ crystallizes in the P6₃ space group. In this structure, both silicon and phosphorus atoms are located on threefold axes. The silicon atoms are situated in planes, and these layers are held together by P-O-P bonds of the pyrophosphate groups.

High-Pressure Monoclinic SiP₂O₇:

A dense monoclinic phase of SiP₂O₇ can be synthesized under high-pressure and high-temperature conditions. This phase also crystallizes in the P2₁/c space group but features a more condensed network of corner-sharing [SiO₆] octahedra and linear [P₂O₇] dimers.

Table 1: Crystallographic Data for Silicon Diphosphate (SiP₂O₇) Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic I | Monoclinic | P2₁/c | 6.400 | 4.816 | 14.981 | 89.979 |

| Monoclinic II | Monoclinic | P2₁/c | 4.735 | 11.987 | 7.628 | 91.20 |

| Hexagonal | Hexagonal | P6₃ | 4.7158 | 4.7158 | 11.917 | - |

| High-Pressure Phase | Monoclinic | P2₁/c | 4.3042 | 7.1505 | 6.2897 | 103.805 |

This compound (Si₃(PO₄)₄)

While the formula Si₃(PO₄)₄ suggests a simple orthophosphate structure, detailed crystallographic data for this specific compound is not as readily available in the literature compared to SiP₂O₇. It is generally described as a crystalline solid.

Silicon Phosphate (Si₅P₆O₂₅)

This compound crystallizes in the trigonal system with the space group R-3. Its structure is characterized by a complex three-dimensional network of [SiO₆] octahedra and [PO₄] tetrahedra.

Table 2: Crystallographic Data for Other Silicon Phosphates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Si₅P₆O₂₅ | Trigonal | R-3 | 9.327 | 9.327 | 9.327 | 50.657 | 50.657 | 50.657 |

Experimental Protocols

The synthesis of silicon orthophosphates can be achieved through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The choice of method influences the resulting phase and crystallinity.

Solid-State Reaction for SiP₂O₇

A common method for synthesizing polycrystalline SiP₂O₇ involves the high-temperature reaction of silicon dioxide (SiO₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) or phosphoric acid (H₃PO₄).

Protocol:

-

Stoichiometric amounts of finely ground SiO₂ and NH₄H₂PO₄ are thoroughly mixed in an agate mortar.

-

The mixture is placed in an alumina crucible and heated in a furnace.

-

The temperature is gradually increased to 250 °C to allow for the slow decomposition of the phosphate precursor.

-

The temperature is then raised to between 500 °C and 800 °C and held for several hours to promote the formation of the desired SiP₂O₇ phase.

-

The product is cooled slowly to room temperature and characterized.

Sol-Gel Synthesis of Si₅P₆O₂₅

The sol-gel method offers a route to amorphous or nanocrystalline silicon phosphates at lower temperatures.

Protocol:

-

A silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in a mixture of water, ethanol, and an acid catalyst (e.g., HCl).

-

A phosphorus precursor, such as triethyl phosphate (TEP), is added to the solution under vigorous stirring.

-

The molar ratio of the precursors is adjusted to achieve the desired Si:P stoichiometry.

-

The resulting sol is allowed to gel over a period of time.

-

The gel is then dried to remove the solvent, yielding a xerogel.

-

The xerogel is subsequently calcined at elevated temperatures (e.g., 500-800 °C) to obtain the crystalline Si₅P₆O₂₅ phase.

High-Pressure Synthesis of Monoclinic SiP₂O₇

The dense, high-pressure phase of SiP₂O₇ is synthesized using a multi-anvil press.

Protocol:

-

A stoichiometric mixture of SiO₂ and P₂O₅ is encapsulated in a noble metal capsule (e.g., platinum).

-

The capsule is placed within a pressure-transmitting medium in a multi-anvil apparatus.

-

The pressure is increased to several gigapascals (e.g., 16 GPa).

-

The sample is then heated to a high temperature (e.g., 2000 °C) for a specific duration.

-

The temperature is quenched, and the pressure is slowly released.

-

The recovered sample is then analyzed to confirm the crystal structure.

Characterization Methods

The crystal structure of the synthesized silicon phosphates is typically determined using single-crystal X-ray diffraction (XRD) or powder X-ray diffraction with Rietveld refinement. These techniques provide detailed information about the lattice parameters, space group, and atomic positions within the unit cell. Other characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide complementary information about the local bonding environments of the silicon and phosphorus atoms.

Logical Relationships of Silicon Phosphate Structures

The various forms of this compound can be seen as part of a broader family of materials with varying Si:P ratios and synthesis conditions leading to different crystal structures.

Caption: Relationship between synthesis conditions and resulting silicon phosphate crystal structures.

Conclusion

The crystal structure of this compound is highly dependent on its stoichiometry and the conditions of its synthesis. Silicon diphosphate (SiP₂O₇) is the most well-characterized, exhibiting multiple polymorphs with distinct crystal structures. Other silicon phosphates, such as Si₅P₆O₂₅, also possess unique and complex crystal structures. While detailed crystallographic data for Si₃(PO₄)₄ remains less common, it is an important member of this family of materials. The experimental protocols outlined in this guide provide a foundation for the synthesis and further investigation of these versatile compounds. A thorough understanding of their crystal chemistry is paramount for the targeted design and development of new materials for advanced applications.

Silicon orthophosphate chemical formula and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silicon orthophosphate, detailing its chemical formula, properties, synthesis, and characterization. It is intended to be a valuable resource for professionals in materials science, chemistry, and drug development.

Introduction

This compound is an inorganic compound with the chemical formula Si₃(PO₄)₄.[1][2] It is a material of significant interest due to its unique structural framework, which combines silicate and phosphate anions. This structure imparts exceptional thermal stability and ionic conductivity, making it a candidate for various advanced applications.[1] Research has highlighted its potential in the development of solid-state electrolytes for batteries, as a host for luminescent ions in phosphors, in the production of advanced ceramics and glass, and as a component in solid phosphoric acid catalysts.[1][3] Additionally, some studies suggest a role for silicon compounds in biological processes such as bone metabolism and mineralization.[1]

Chemical and Physical Properties

This compound is typically a white crystalline powder or solid.[2][3] It is characterized by its high melting point and thermal stability.[3] The compound is noted for its insolubility, which restricts direct biological interactions, but it can be synthesized to produce mesoporous materials with high surface areas.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | Si₃(PO₄)₄ or O₁₆P₄Si₃ | [1][2] |

| Molecular Weight | 464.14 g/mol | [2] |

| Appearance | White powder or crystalline solid; Dry Powder; Other Solid; Pellets or Large Crystals | [2][3] |

| Water Solubility | 1.085 g/L at 20 °C | [4][5] |

| Thermal Stability | High | [3][6] |

| CAS Number | 12037-47-7 | [2][3] |

| IUPAC Name | tris(silicon(4+));tetraphosphate | [2] |

Synthesis and Experimental Protocols

Several methods have been developed for the synthesis of this compound, with the choice of method influencing the final properties of the material, such as its porosity and crystalline structure.

A common method for synthesizing this compound involves the reaction of phosphoric acid and silicic acid at high temperatures.[1][3]

Experimental Protocol:

-

Precursor Mixing: Stoichiometric amounts of phosphoric acid (H₃PO₄) and silicic acid (H₄SiO₄) are thoroughly mixed.

-

Catalyst Addition (Optional): A catalyst such as nitric acid or sodium hydroxide may be added to facilitate the reaction.[1][3]

-

Heating: The mixture is heated to a high temperature, typically in a furnace. The exact temperature and duration of heating need to be strictly controlled to obtain the desired product phase.[3]

-

Cooling and Grinding: After the reaction is complete, the product is cooled down to room temperature and may be ground to obtain a fine powder.

Caption: Workflow for the high-temperature synthesis of this compound.

A non-hydrolytic sol-gel method can be employed to produce mesoporous nanocrystalline this compound with a high surface area.[7][8] This method has been used to synthesize Si₅P₆O₂₅, a form of this compound.[7][8]

Experimental Protocol:

-

Precursor Condensation: Silicon acetate (Si(OAc)₄) and tris(trimethylsilyl)phosphate (OP(OSiMe₃)₃) are condensed in a non-aqueous solvent like toluene.[7][9]

-

Template Addition: A templating agent, such as Pluronic P123, is added to the reaction mixture to create a mesoporous structure.[9]

-

Gelation and Aging: The reaction mixture forms a gel, which is then aged, for instance, at 80°C for one week.[9]

-

Drying: The gel is dried under a vacuum to obtain a xerogel.[9]

-

Calcination: The xerogel is calcined in air at a specific temperature (e.g., 500°C for 4 hours) to remove the template and form the final nanocrystalline mesoporous this compound.[7][8][9]

Characterization Methods

A variety of analytical techniques are used to characterize the structure, composition, and properties of synthesized this compound.

Experimental Protocols:

-

X-ray Diffraction (XRD): This technique is used to determine the crystalline phase and structure of the material. The diffraction pattern of the synthesized powder is compared with standard patterns to confirm the formation of this compound and to assess its crystallinity.[8]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are employed to visualize the morphology, particle size, and porous structure of the material.[8]

-

Nitrogen Adsorption-Desorption: This analysis is used to determine the specific surface area, pore size, and pore volume of mesoporous this compound, which are crucial properties for catalytic applications.[8]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si and 31P solid-state NMR are used to probe the local chemical environment of silicon and phosphorus atoms, confirming the formation of Si-O-P bonds.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational modes of the chemical bonds present in the material, providing further evidence for the formation of the desired phosphate and silicate network.[10]

Caption: Workflow for the characterization of synthesized this compound.

Applications in Research and Development

This compound's unique properties make it a versatile material for various applications.

-

Solid-State Electrolytes: Its high thermal stability and ionic conductivity make it a promising candidate for the development of safer, next-generation solid-state electrolytes for lithium-ion and sodium-ion batteries.[1]

-

Catalysis: It is a key component in solid phosphoric acid catalysts used in hydrocarbon conversion processes like alkylation and isomerization.[1] Mesoporous forms of this compound show superior catalytic activity in reactions such as methylstyrene dimerization due to their high surface area.[7][8]

-

Ceramics and Glass: Due to its high thermal stability and chemical resistance, it is used in the formulation of advanced ceramics and glass materials designed for extreme conditions.[1]

-

Luminescent Materials: It can serve as a host matrix for luminescent ions, with potential applications in solid-state lighting and display technologies.[1]

Biological Significance and Drug Development

While this compound itself is largely insoluble, silicon compounds, in general, are known to play a role in biological processes, particularly in bone metabolism and mineralization.[1] The incorporation of silicon into hydroxyapatite, the main mineral component of bone, has been shown to enhance bioactivity.[10][11] This suggests that silicon-containing compounds could be explored for applications in bone regeneration and tissue engineering. However, the direct biological activity of crystalline this compound is limited by its low solubility.[1] Further research into biodegradable forms or nanoparticles of this compound may open avenues for its use in drug delivery or as a bioactive component in orthopedic implants.

Caption: Conceptual diagram of silicon's potential role in bone formation.

Safety and Handling

This compound is generally considered to be a low-toxicity inorganic compound.[3] However, as with any chemical powder, appropriate personal protective equipment, such as safety glasses, gloves, and protective clothing, should be worn during handling to avoid direct contact with skin and eyes.[3] It should be stored in a dry, well-ventilated area.[3]

Conclusion

This compound is a multifunctional inorganic material with a range of established and potential applications driven by its high thermal stability, ionic conductivity, and catalytic activity. While its direct biological role is limited by its insolubility, the known effects of silicon on bone metabolism suggest that further research into novel formulations of this compound could be beneficial for drug development and biomedical applications. The synthesis and characterization protocols outlined in this guide provide a foundation for researchers to explore and innovate with this versatile compound.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. Silicon phosphate (Si3(PO4)4) | O16P4Si3 | CID 160971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Cas 12037-47-7,this compound | lookchem [lookchem.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. angenechemical.com [angenechemical.com]

- 7. Non-aqueous template-assisted synthesis of mesoporous nanocrystalline this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. dspace.vut.cz [dspace.vut.cz]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Chemical characterization of silicon-substituted hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical characterization of silicon-substituted hydroxyapatite. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of Silicon Orthophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for silicon orthophosphate (Si₃(PO₄)₄), a material of significant interest for its potential applications in biomaterials, ceramics, and catalysis. The following sections provide a thorough overview of solid-state, sol-gel, hydrothermal, and flux-based synthesis routes, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable method for your research and development needs.

Introduction to this compound

This compound is an inorganic compound with the chemical formula Si₃(PO₄)₄. It is recognized for its high thermal stability and unique structural properties.[1] The synthesis method employed significantly influences the material's final characteristics, such as crystallinity, particle size, surface area, and purity, which in turn dictate its performance in various applications.

Core Synthesis Methodologies

Four primary methods are employed for the synthesis of this compound: solid-state reaction, sol-gel synthesis, hydrothermal synthesis, and the flux method. Each of these techniques offers distinct advantages and disadvantages concerning reaction conditions, product characteristics, and scalability.

Solid-State Reaction

The solid-state reaction method is a traditional and straightforward approach for synthesizing ceramic materials. It involves the direct reaction of solid precursors at elevated temperatures to form the desired product.

Experimental Protocol:

A typical solid-state synthesis of this compound involves the reaction of a silicon source, such as silicon dioxide (SiO₂) or silicic acid, with a phosphate source, like phosphoric acid (H₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄).[1][2]

-

Precursor Mixing: The silicon and phosphate precursors are intimately mixed in a stoichiometric ratio. For example, SiO₂ and NH₄H₂PO₄ can be mixed in a 3:4 molar ratio. The mixture is often ground in a mortar and pestle or ball-milled to ensure homogeneity.[3]

-

Calcination: The homogenized powder mixture is placed in a high-temperature-resistant crucible (e.g., alumina) and heated in a furnace. The calcination process typically involves a multi-step heating profile to ensure complete reaction and removal of volatile byproducts. For instance, the mixture can be gradually heated to temperatures between 1000°C and 1100°C and held for several hours (e.g., 5 hours) to facilitate the reaction.[3]

-

Cooling and Grinding: After the high-temperature reaction, the furnace is cooled down to room temperature. The resulting product is then ground again to obtain a fine powder of this compound.

Workflow Diagram:

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It offers excellent control over the product's microstructure, purity, and homogeneity at relatively low temperatures.

Experimental Protocol:

A non-aqueous sol-gel synthesis of mesoporous nanocrystalline this compound has been reported with the following procedure:

-

Precursor Solution: Silicon acetate (Si(OAc)₄) and tris(trimethylsilyl) phosphate (TTP) are used as silicon and phosphorus precursors, respectively. In a typical reaction, TTP is added dropwise to a stirred solution of Si(OAc)₄ in a non-aqueous solvent like toluene at a controlled temperature (e.g., 80°C) under an inert atmosphere.

-

Gelation: The condensation reaction between the precursors leads to the formation of a gel.

-

Aging: The gel is aged at an elevated temperature (e.g., 80°C) for an extended period (e.g., one week) to allow for syneresis and strengthening of the gel network.

-

Drying: The aged gel is then dried under vacuum to remove the solvent, resulting in a xerogel.

-

Calcination: The final step involves the calcination of the xerogel in air at a temperature around 500°C for approximately 4 hours. This process removes organic residues and leads to the formation of crystalline this compound.

Workflow Diagram:

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly useful for synthesizing materials that are insoluble in common solvents and for controlling particle size and morphology.

Experimental Protocol:

-

Precursor Solution: A silicon precursor, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in an acidic aqueous solution (e.g., water with HCl to adjust the pH to ~2).

-

Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a temperature typically in the range of 150-200°C and maintained for a specific duration (e.g., 24 hours).

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation, washed with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: The washed product is dried in an oven at a moderate temperature (e.g., 80-100°C).

-

Calcination (Optional): A final calcination step at a higher temperature (e.g., 600°C) may be performed to improve crystallinity and remove any organic residues.

Workflow Diagram:

Flux Method

The flux method is a high-temperature solution growth technique where a molten salt (the flux) is used as a solvent to dissolve the reactants and facilitate the crystallization of the desired product upon cooling.[4] This method is particularly advantageous for growing single crystals and for synthesizing materials that have very high melting points or decompose before melting.

Experimental Protocol:

A specific protocol for the flux synthesis of this compound is not well-documented. However, a general approach can be outlined based on the principles of flux growth for other inorganic phosphates.[5][6]

-

Component Mixing: The silicon and phosphate precursors are mixed with a suitable flux material in a crucible. The choice of flux is critical and depends on its melting point, viscosity, and reactivity with the precursors and the crucible. For phosphates, fluxes like alkali metal molybdates or chlorides can be considered.

-

Heating and Soaking: The crucible containing the mixture is heated in a furnace to a temperature above the melting point of the flux, ensuring all reactants are dissolved.[4] The temperature is held for a period to homogenize the melt.

-

Slow Cooling: The furnace is then slowly cooled to allow for the crystallization of this compound from the supersaturated solution. The cooling rate is a crucial parameter that influences the size and quality of the resulting crystals.[4]

-

Flux Removal: After cooling to a temperature where the product has crystallized but the flux is still molten, the excess flux is decanted. Alternatively, the solidified mass is cooled to room temperature, and the flux is dissolved using a suitable solvent (e.g., water or dilute acid) that does not affect the this compound product.[4][6]

Workflow Diagram:

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends on the desired properties of the final this compound product. The following table summarizes the key characteristics of each method.

| Feature | Solid-State Reaction | Sol-Gel Synthesis | Hydrothermal Synthesis | Flux Method |

| Precursors | Oxides, carbonates, phosphates | Alkoxides, metal salts | Metal salts, alkoxides | Oxides, phosphates |

| Temperature | High (>1000°C) | Low to moderate (RT - 800°C) | Moderate (100-250°C) | High (>800°C) |

| Pressure | Atmospheric | Atmospheric | High (autogenous) | Atmospheric |

| Product Purity | Can be low due to incomplete reaction | High | High | High |

| Particle Size | Large, aggregated | Small, controllable | Controllable, often nanocrystalline | Can produce large single crystals |

| Surface Area | Low | High (mesoporous possible) | Moderate to high | Low |

| Advantages | Simple, scalable | High purity, homogeneity, microstructural control | Good control over particle size and morphology | Can grow single crystals, suitable for high-melting-point materials |

| Disadvantages | High temperature, poor homogeneity, large particle size | Expensive precursors, long processing times | Requires specialized equipment (autoclaves) | High temperature, flux contamination possible |

Quantitative Data Summary

The following tables provide a summary of quantitative data reported for the synthesis of this compound and related materials using different methods. It is important to note that direct comparison is challenging due to variations in experimental conditions and the specific stoichiometry of the synthesized materials.

Table 1: Sol-Gel Synthesis of Mesoporous this compound

| Parameter | Value | Reference |

| Silicon Precursor | Silicon Acetate (Si(OAc)₄) | |

| Phosphorus Precursor | Tris(trimethylsilyl) phosphate (TTP) | |

| Gelation Temperature | 80°C | |

| Calcination Temperature | 500°C | |

| Calcination Time | 4 hours | |

| Surface Area | Up to 128 m²/g | |

| Pore Size | ~20 nm |

Table 2: Hydrothermal Synthesis of Silicon-Containing Materials

| Parameter | Value | Reference |

| Silicon Precursor | Tetraethyl orthosilicate (TEOS) | |

| Reaction Temperature | 150-200°C | |

| Reaction Time | 24 hours | |

| Particle Size | Nanocrystalline | |

| Morphology | Controllable (e.g., nanowires) | [6] |

Note: Data for hydrothermal synthesis is based on related silicon-containing phosphate materials due to the limited availability of data for pure this compound.

Table 3: Solid-State Synthesis of Phosphate Ceramics

| Parameter | Value | Reference |

| Silicon Precursor | Silicon Dioxide (SiO₂) | [3] |

| Phosphorus Precursor | Calcium Pyrophosphate (for Ca-P systems) | [3] |

| Reaction Temperature | ~1050°C | [3] |

| Reaction Time | 5 hours | [3] |

| Product Phase | Dependent on stoichiometry and temperature | [3] |

Note: Data for solid-state synthesis is based on a related calcium phosphate system, illustrating typical conditions.

Conclusion

The synthesis of this compound can be achieved through various methods, each offering a unique set of advantages and challenges. The solid-state reaction is a simple and scalable method but often yields products with lower homogeneity and larger particle sizes. The sol-gel process provides excellent control over the material's microstructure, leading to high-purity, high-surface-area powders, albeit with more complex and lengthy procedures. Hydrothermal synthesis is well-suited for producing nanocrystalline materials with controlled morphology. The flux method, while less documented for this specific compound, holds promise for the growth of high-quality single crystals. The selection of the optimal synthesis route will ultimately be determined by the specific requirements of the intended application, balancing factors such as desired material properties, cost, and scalability. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this compound for their scientific and developmental pursuits.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis by solid route and physicochemical characterizations of blends of calcium orthophosphate powders and mesoporous silicon particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flux method - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]

- 6. Flux Growth of Phosphide and Arsenide Crystals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Silicon Orthophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon orthophosphate, a versatile inorganic compound, has garnered significant interest across various scientific disciplines due to its unique thermal stability, chemical resistance, and potential applications in materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, with a primary focus on the common stoichiometry, Si₃(PO₄)₄. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and presents a visual representation of a typical synthesis workflow. The information is intended to serve as a foundational resource for researchers and professionals engaged in materials science, ceramics, and catalysis.

Introduction

This compound is an inorganic compound composed of silicon, phosphorus, and oxygen. While the term can encompass various stoichiometries, this guide will primarily focus on trisilicon tetrakis(orthophosphate), Si₃(PO₄)₄, a well-characterized form. It is a crystalline solid, typically appearing as a white powder.[1] Its robust structural framework, formed by the linkage of silicate and phosphate tetrahedra, imparts exceptional thermal and chemical stability.[2] These properties make it a valuable material in the manufacturing of advanced ceramics, glasses, and as a catalyst in various chemical reactions.[1][2] Furthermore, its potential use as a flame retardant and as an additive in lithium-ion batteries is an active area of research.[1]

Chemical Properties

This compound is a chemically stable and largely inert compound under standard conditions. Its reactivity is generally observed at elevated temperatures.

Synthesis

This compound (Si₃(PO₄)₄) is most commonly synthesized via a solid-state reaction between phosphoric acid (H₃PO₄) and silicic acid (H₄SiO₄) or silicon dioxide (SiO₂).[1] The reaction is typically conducted at high temperatures, and the stoichiometry of the reactants must be carefully controlled to obtain the desired product.[1] Catalysts such as nitric acid or sodium hydroxide may be employed to facilitate the reaction.[1]

Another prominent method for synthesizing specific forms of silicon phosphate, such as mesoporous Si₅P₆O₂₅, is the non-hydrolytic sol-gel process. This technique involves the condensation of silicon and phosphorus precursors in a non-aqueous solvent.

Solubility and Reactivity

This compound is sparingly soluble in water, with a reported solubility of 1.085 g/L at 20°C.[3] Its aqueous solution is weakly acidic.[1] The compound exhibits high thermal stability and is resistant to decomposition at elevated temperatures. It is generally considered a low-toxicity inorganic substance.[1]

Physical Properties

The physical characteristics of this compound are integral to its applications in various industrial and research settings.

General Properties

This compound is typically a white, crystalline powder or solid.[1] It possesses a high melting point, although a specific value is not consistently reported across the literature, its thermal stability is a key characteristic.[1]

Table 1: Physical Properties of this compound (Si₃(PO₄)₄)

| Property | Value | Reference |

| Appearance | White powder or crystalline solid | [1] |

| Molecular Formula | Si₃(PO₄)₄ | [4] |

| Molar Mass | 464.14 g/mol | [4] |

| Density | 2.36 g/cm³ at 20°C | [3] |

| Water Solubility | 1.085 g/L at 20°C | [3] |

| Flammability | Non-flammable | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound (Si₃(PO₄)₄) via Solid-State Reaction

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Phosphoric acid (H₃PO₄)

-

Silicic acid (H₄SiO₄) or Silicon Dioxide (SiO₂)

-

High-purity alumina crucible

-

High-temperature furnace

Procedure:

-

Accurately weigh stoichiometric amounts of phosphoric acid and silicic acid (or silicon dioxide) in a 3:4 molar ratio.

-

Thoroughly mix the reactants in an agate mortar to ensure a homogeneous mixture.

-

Transfer the mixture to an alumina crucible.

-

Place the crucible in a high-temperature furnace.

-

Gradually heat the furnace to a temperature range of 800-1200°C. The exact temperature and duration will influence the crystallinity and phase purity of the final product and should be optimized based on preliminary experiments.

-

Maintain the temperature for several hours to ensure the reaction goes to completion.

-

Allow the furnace to cool down to room temperature slowly.

-

The resulting white powder is this compound.

Characterization Techniques

Objective: To determine the crystalline phase and purity of the synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Sample Preparation:

-

Grind a small amount of the synthesized this compound powder in an agate mortar to ensure a fine and uniform particle size.[5]

-

Mount the powdered sample onto a sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.[5]

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the instrument to scan over a 2θ range typically from 10° to 80°.

-

The resulting diffraction pattern should be compared with standard reference patterns from databases like the Powder Diffraction File (PDF) for phase identification.[6]

Objective: To identify the functional groups and confirm the formation of Si-O-P bonds in the synthesized product.

Instrumentation:

-

FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

Mix approximately 1-2 mg of the this compound powder with 100-200 mg of the dried KBr in an agate mortar.[7]

-

Grind the mixture to a very fine powder to ensure homogeneity and reduce scattering of the infrared beam.[7]

-

Place the mixture in a pellet press die and apply pressure to form a thin, transparent pellet.[7]

Data Collection:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

The presence of characteristic absorption bands for Si-O and P-O vibrations will confirm the structure of this compound.

Objective: To evaluate the thermal stability and identify any phase transitions of the this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to a high temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]

-

The TGA curve will show weight loss as a function of temperature, indicating decomposition or dehydration. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions or reactions.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the solid-state synthesis of this compound.

Caption: Solid-state synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound (Si₃(PO₄)₄). The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for its synthesis and analysis in a laboratory setting. The visualized synthesis workflow clarifies the manufacturing process. This document serves as a valuable resource for scientists and researchers, enabling a better understanding of this important inorganic material and facilitating its application in various fields of science and technology.

References

- 1. chembk.com [chembk.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. jascoinc.com [jascoinc.com]

- 4. Silicon phosphate (Si3(PO4)4) | O16P4Si3 | CID 160971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 6. polycrystallography.com [polycrystallography.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Historical Discovery and Development of Silicon Orthophosphate

This technical guide provides a comprehensive overview of this compound, from its historical discovery to its modern-day synthesis and applications. It is designed for professionals in research and development who require a deep understanding of this versatile inorganic compound. The guide details key experimental protocols, presents quantitative data in a structured format, and visualizes complex processes for clarity.

Introduction and Historical Context

This compound, a compound containing silicon, phosphorus, and oxygen, represents a significant class of inorganic materials. Its unique structural framework, which combines silicate and phosphate tetrahedral units, imparts exceptional thermal stability and chemical resistance.[1] The history of this compound is not marked by a single discovery event but rather by a gradual evolution of synthesis and characterization techniques.

The journey began with the isolation of its constituent elements. While compounds of silicon, such as silica, have been used since antiquity, the element itself was first isolated in a pure form by Jöns Jacob Berzelius in 1823-1824.[2][3][4][5] This foundational discovery paved the way for the exploration of silicon-based chemistry. Early investigations into silicon-phosphate compounds were driven by the fields of geology, ceramics, and materials science. Over the decades, various stoichiometries of silicon phosphate have been identified, including Si₃(PO₄)₄, SiP₂O₇, and Si₅P₆O₂₅.[1][6][7] The development of advanced analytical techniques in the 20th century, such as X-ray diffraction and NMR spectroscopy, allowed for detailed structural elucidation of these complex materials.[8][9][10]

Today, silicon orthophosphates are investigated for a wide range of applications, from catalysts and high-performance ceramics to their potential role in biomaterials and drug delivery systems, where silicon-containing compounds are known to influence biological processes like bone metabolism.[1][11]

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several methods, each yielding materials with distinct properties. The primary routes are high-temperature solid-state reactions and sol-gel processes.

High-Temperature Solid-State Reaction

This is a traditional and straightforward method for producing crystalline this compound. It involves the high-temperature calcination of silicon and phosphorus precursors.

Experimental Protocol: Solid-State Synthesis of Calcium Phosphate/Mesoporous Silicon Blends This protocol is adapted from the synthesis of related composite biomaterials, demonstrating the solid-state reaction principle.[12][13]

-

Precursor Preparation: Oyster shell powder (as a calcium source, which also contains silica) and calcium pyrophosphate (Ca₂P₂O₇) are used as starting materials.

-

Milling: The precursors are mixed in a specific molar ratio (e.g., 4:3 to achieve a stoichiometric Ca/P ratio for hydroxyapatite) with deionized water in a planetary ball mill.[12] The mixture is milled for approximately 18 hours.[12]

-

Drying: The resulting paste is dried in an oven at 150°C for 3 hours.[12]

-

Heat Treatment: The dried material is heat-treated in a furnace at a rate of 10°C/min up to a final temperature of 1050-1100°C, where it is held for 5 hours.[12] This step facilitates the solid-state reaction to form the desired phosphate phases.

-

Pulverization: After cooling, the resulting solid is milled again for 1 hour to obtain a fine powder.[12] Mesoporous silicon particles can then be blended mechanically with the final powder.[12]

Non-Hydrolytic Sol-Gel Synthesis

The sol-gel method offers greater control over the material's texture, such as surface area and porosity, making it ideal for applications in catalysis and drug delivery. The non-hydrolytic approach avoids water, which can be beneficial for creating homogeneous Si-O-P networks.

Experimental Protocol: Synthesis of Mesoporous Nanocrystalline Si₅P₆O₂₅ This protocol is based on the first reported synthesis of this material by J. Morell et al.[6]

-

Precursor Solution: Silicon acetate (Si(OAc)₄) and tris(trimethylsilyl)phosphate (TTP, OP(OSiMe₃)₃) are condensed in a non-aqueous solvent. A block copolymer template (e.g., Pluronic P123) is used to direct the mesoporous structure.

-

Condensation: The reaction proceeds via the elimination of trimethylsilyl acetate, forming a homogeneous gel with a high density of Si-O-P bonds.

-

Aging and Drying: The gel is aged and then dried to produce a xerogel.

-

Calcination: The xerogel is calcined in air at 500°C for 4 hours.[6] This step removes the organic template, leading to the formation of a nanocrystalline Si₅P₆O₂₅ phase with a high surface area.[6]

Logical Workflow: General Synthesis and Characterization of this compound

Caption: General workflow for the synthesis and characterization of this compound.

Physicochemical Properties and Characterization Data

Silicon orthophosphates are typically white, crystalline solids with high melting points and significant thermal stability. Their insolubility in water and resistance to hydrolysis make them durable materials for various applications.[1] The precise properties depend heavily on the specific crystal structure and stoichiometry.

Structural and Physical Data

The following tables summarize key quantitative data for different forms of silicon phosphate.

Table 1: General Properties of this compound (Si₃(PO₄)₄)

| Property | Value | Reference |

| Molecular Formula | O₁₆P₄Si₃ | [7] |

| Molecular Weight | 464.14 g/mol | [7] |

| CAS Number | 12037-47-7 | [7] |

| Appearance | White powder or crystalline solid | [7] |

| Key Features | High thermal stability, high melting point | [1] |

Table 2: Crystallographic Data for Silicon Phosphate Compounds

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

| Silicon-stabilized TCP | Ca₃(P₀.₉Si₀.₁)₂(O₃.₉₅) | Monoclinic | P2(1)/a | a=12.863, b=9.119, c=15.232, β=126.3 | [8] |

| High-Pressure SiP₂O₇ | SiP₂O₇ | Monoclinic | P21/c | a=4.3042, b=7.1505, c=6.2897, β=103.805 | [9] |

| Cubic SiP₂O₇ (superstructure) | SiP₂O₇ | Cubic | Pa3 | a=22.418 | [9] |

Characterization Techniques

A multi-technique approach is essential for fully characterizing silicon orthophosphates.

-

X-ray Diffraction (XRD): Used to identify the crystalline phases and determine lattice parameters.[8][14]

-

Electron Microscopy (SEM/TEM): Provides information on particle morphology, size, and microstructure.[6]

-

Solid-State NMR Spectroscopy (²⁹Si, ³¹P): Elucidates the local chemical environment of silicon and phosphorus atoms, confirming the formation of Si-O-P bonds.[6][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies vibrational modes of phosphate and silicate groups, confirming functionalization and composition.[14]

-

Nitrogen Adsorption (BET analysis): Measures surface area and pore size distribution, particularly important for mesoporous materials.[6]

Experimental Workflow: Sol-Gel Synthesis of Mesoporous Si₅P₆O₂₅

Caption: Step-by-step workflow for the non-hydrolytic sol-gel synthesis of Si₅P₆O₂₅.[6]

Applications in Research and Drug Development

While this compound's primary applications are in materials science, its properties make it a subject of interest for biomedical and pharmaceutical research.

Ceramics, Catalysts, and Industrial Uses

The high thermal and chemical stability of this compound makes it a valuable component in advanced ceramics and glasses.[1] Mesoporous forms, with their high surface area, have shown superior catalytic activity in reactions like methylstyrene dimerization.[6] It is also used as a flame retardant and as an additive to improve the performance of lithium-ion batteries.

Biomaterials and Bone Regeneration

The connection to drug development often involves biomaterials. Silicon is known to be essential for bone health.[3] Research into silicon-substituted hydroxyapatite (Si-HA) and tricalcium phosphate (Si-TCP) has shown that the incorporation of silicon into the calcium phosphate lattice can enhance bioactivity and influence bone tissue repair.[8] These materials are being explored for bone grafts and scaffolds. The mechanism involves the substitution of phosphate (PO₄³⁻) ions with silicate (SiO₄⁴⁻) ions in the apatite structure, which can alter surface chemistry and improve protein adsorption and cell response.[14]

Potential in Drug Delivery

The development of mesoporous silicon-based materials has been a landmark in drug delivery research.[15][16] While most work has focused on mesoporous silica nanoparticles (MSNs), mesoporous this compound presents an analogous platform.[6] Its key features for drug delivery include:

-

High Pore Volume: Allows for a high drug loading capacity.[15]

-

Tunable Pore Size: Enables control over drug release kinetics.[15]

-

Modifiable Surface Chemistry: The surface can be functionalized to attach targeting ligands or control drug interaction.[15]

The inert and stable nature of the this compound backbone could offer advantages for creating robust, slow-release drug delivery systems.[1]

Logical Relationship: Role of Silicon in Bioactive Materials

Caption: Relationship between silicon phosphates and their biomedical applications.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. Silicon - Wikipedia [en.wikipedia.org]

- 3. Silicon | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 4. Silicon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. The Silicon Age - Encyclopedia of the Environment [encyclopedie-environnement.org]

- 6. Non-aqueous template-assisted synthesis of mesoporous nanocrystalline this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Silicon phosphate (Si3(PO4)4) | O16P4Si3 | CID 160971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure and composition of silicon-stabilized tricalcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural, conductive and dielectric properties of silicon phosphate SiP2O7 synthesis from activated clay | Shaqra University [su.edu.sa]

- 11. aithor.com [aithor.com]

- 12. Synthesis by solid route and physicochemical characterizations of blends of calcium orthophosphate powders and mesoporous silicon particles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical characterization of silicon-substituted hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00659B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Comprehensive literature review on silicon orthophosphate research.

An In-depth Technical Guide on Silicon Orthophosphate Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound (Si₃(PO₄)₄) is an advanced inorganic material attracting significant interest across materials science, catalysis, and biomedicine. Its unique framework, combining silicate and phosphate anions, imparts exceptional thermal stability, chemical resistance, and, in certain forms, high ionic conductivity and biocompatibility.[1] This guide provides a comprehensive review of the current state of this compound research, detailing synthesis methodologies, physicochemical properties, and key applications. It includes summaries of quantitative data, detailed experimental protocols for synthesis and biocompatibility assessment, and graphical representations of key processes and relationships to serve as an in-depth resource for professionals in the field.

Introduction to this compound

This compound is an inorganic compound valued for its robust structural and chemical properties.[1] The combination of silicon and phosphate ions in a rigid network results in high thermal stability and resistance to chemical degradation, making it a suitable material for applications under extreme conditions.[1] While its direct biological interaction is limited by insolubility, its chemical similarity to biological phosphates allows for excellent biocompatibility in biomedical applications like bone regeneration scaffolds.[1] Furthermore, its porous forms are highly effective in catalysis.[1]

Synthesis Methodologies

The primary methods for synthesizing this compound involve high-temperature solid-state reactions and sol-gel processes. The chosen method influences the material's final properties, such as crystallinity, surface area, and porosity.

2.1 High-Temperature Solid-State Reaction The most common synthesis route involves the reaction of phosphoric acid (H₃PO₄) and silicic acid (H₄SiO₄) or silicon dioxide (SiO₂) at elevated temperatures.[1][2] Catalysts like nitric acid or sodium hydroxide may be employed to facilitate the reaction.[2] The stoichiometry of the reactants and the reaction conditions must be carefully controlled to achieve the desired phase and purity.[2] Industrial-scale production may utilize alternative silicon sources, such as rice husk ash, which is rich in silicon dioxide.[1]

2.2 Sol-Gel Method The sol-gel method offers a pathway to creating mesoporous this compound with a high surface area. This technique provides greater control over the material's microstructure. Non-hydrolytic sol-gel methods have been used to synthesize mesoporous Si₅P₆O₂₅, a form of silicon phosphate, which demonstrates superior catalytic performance due to its high porosity and surface area.[1]

Caption: General workflow for this compound synthesis.

Physicochemical Properties

This compound's utility is defined by its distinctive physical and chemical characteristics. Its high thermal stability and insolubility make it suitable for durable materials, while its porous nature in certain synthesized forms is key to its catalytic activity.[1]

| Property | Value / Description | Source(s) |

| Molecular Formula | Si₃(PO₄)₄ | [1][3] |

| Appearance | White powder or crystalline solid. | [2] |

| Thermal Stability | High; resilient up to 500°C, decomposing at lower temperatures than compounds like calcium orthophosphate (~250°C). | [1] |

| Chemical Resistance | Excellent. Resists hydrolysis under ambient conditions due to stable Si-O-P bonds. | [1] |

| Solubility | Generally insoluble in water, which restricts direct biological interaction but prevents leaching. | [1][2] |

| Surface Area | Can be synthesized as mesoporous materials with high surface area (up to 700 m²/g). | [1] |

| Pore Size | Mesoporous variants can have a pore size of around 20 nm. | [1] |

| Biocompatibility | Generally considered to have low toxicity and good biocompatibility, suitable for bioceramic applications. | [1][2][4] |

Applications

The robust properties of this compound allow for its use in a variety of industrial and biomedical fields.

Caption: Core properties of this compound and their corresponding applications.

4.1 Materials Science and Catalysis In materials science, this compound is used to produce advanced ceramics and glass due to its durability under extreme conditions.[1] As a key component in solid phosphoric acid catalysts, it is widely used in hydrocarbon conversion processes like alkylation and isomerization.[1][3] Mesoporous silicon phosphate has been shown to outperform other catalysts, such as iron(III) orthophosphate, in certain reactions due to its enhanced porosity.[1]

4.2 Biomedical Applications The chemical similarity of this compound to biological calcium phosphates confers excellent biocompatibility, making it a candidate for bioceramics in bone repair and regeneration.[1] When used in implants and scaffolds, it can promote osteoconductivity, aiding in new bone growth.[1] Studies on phosphate-modified silicon oxycarbide coatings for orthopedic implants have confirmed their biocompatibility and ability to support cell adhesion and proliferation.[4][5]

| Biocompatibility & Toxicity Findings | Result | Source(s) |

| In Vitro Cytotoxicity (SiOC-based materials) | Lack of cytotoxicity, with only a slight reduction in cell viability compared to controls. | [4] |

| In Vitro Cell Adhesion (SiPOC, SiBPOC) | Exhibited the best combination of bioactivity, cell adhesion, and proliferation with MG-63 osteoblast-like cells. | [4][5] |

| Acute Dermal Toxicity | Considered to have low acute dermal toxicity. | [6] |

| 90-Day Repeated Dose Toxicity (Silicon Dioxide) | No observed adverse effects at doses up to 4,500 mg/kg bw/day, establishing a high NOAEL. | [6] |

4.3 Drug Delivery While research on this compound specifically for drug delivery is nascent, the broader class of silicon-based materials, particularly mesoporous silica nanoparticles (MSNs), is well-studied in this area.[7][8] These materials offer high surface areas and tunable pore sizes, making them ideal carriers for therapeutic agents.[8] Their surfaces can be functionalized for targeted delivery, and they have demonstrated good biocompatibility.[7][9] Given its properties, mesoporous this compound represents a promising, though less explored, platform for drug delivery applications.

Caption: A conceptual workflow for drug delivery using a silicon-based nanoparticle.

Experimental Protocols

5.1 Protocol: Synthesis of this compound via Solid-State Reaction This protocol is a generalized procedure based on common synthesis methods.[1][2]

-

Precursor Preparation: Accurately weigh stoichiometric amounts of silicic acid (H₄SiO₄) and concentrated phosphoric acid (H₃PO₄).

-

Mixing: Combine the precursors in a suitable crucible (e.g., alumina or platinum). Ensure thorough mixing to create a homogeneous paste.

-

Drying: Gently heat the mixture at a low temperature (e.g., 80-100°C) to slowly evaporate water and form a solid precursor.

-

Calcination: Transfer the crucible to a high-temperature furnace.

-

Ramp the temperature to a target between 800°C and 1200°C. The exact temperature can influence the resulting crystal phase.

-

Hold at the target temperature for several hours (e.g., 5-24 hours) to ensure the reaction goes to completion.

-

-

Cooling and Recovery: Allow the furnace to cool down to room temperature naturally.

-

Grinding: Remove the resulting solid product and grind it into a fine powder using a mortar and pestle or a ball milling system.

-

Characterization: Analyze the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Fourier-Transform Infrared (FTIR) spectroscopy to verify chemical bonds.

5.2 Protocol: In Vitro Biocompatibility Assessment Using Osteoblast-like Cells This protocol is a generalized method for assessing the cytocompatibility of a biomaterial like this compound, inspired by studies using MG-63 cells.[4][5]

-

Material Preparation: Sterilize the this compound powder or scaffold (e.g., by autoclaving or ethanol washing followed by UV exposure). Prepare material extracts by incubating the material in a cell culture medium for 24 hours, then collecting the supernatant.

-

Cell Culture: Culture MG-63 osteoblast-like cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1x10⁴ cells per well and allow them to adhere for 24 hours.

-

Exposure: Replace the standard culture medium with the prepared material extracts (or place sterile scaffolds directly into the wells). Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic substance).

-

Incubation: Incubate the cells with the material for specific time points (e.g., 24, 48, and 72 hours).

-

Viability Assay (MTT Assay):

-

At each time point, remove the medium and add MTT solution to each well.

-

Incubate for 3-4 hours to allow for formazan crystal formation.

-

Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Conclusion and Future Outlook

This compound is a versatile material with established applications in materials science and emerging potential in biomedicine. Its high stability and chemical resistance are well-documented, while its biocompatibility makes it a strong candidate for bone tissue engineering. Future research should focus on refining synthesis techniques to precisely control porosity and surface characteristics, which is critical for optimizing catalytic efficiency and developing advanced drug delivery systems. Long-term in vivo studies are necessary to fully validate its safety and efficacy for biomedical implants and controlled-release applications. The exploration of functionalized this compound nanoparticles could open new frontiers in targeted therapies and regenerative medicine.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Silicon phosphate (Si3(PO4)4) | O16P4Si3 | CID 160971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioactive Properties of Phosphate-Modified Silicon Oxycarbide Protective Coatings: Morphology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Properties of Phosphate-Modified Silicon Oxycarbide Protective Coatings: Morphology and Functional Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Mesoporous silica nanoparticles in drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocompatibility Assessment of Si-based Nano- and Micro-particles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Silicon Phosphate (Si₃(PO₄)₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon phosphate (Si₃(PO₄)₄), also known as silicon orthophosphate, is an inorganic compound recognized for its notable thermal stability. This technical guide synthesizes the available scientific information regarding its high-temperature behavior and decomposition characteristics. Due to the limited direct research on the specific thermal decomposition pathway of Si₃(PO₄)₄, this document provides a comprehensive overview of its known thermal properties, insights from related silicon-phosphorus compounds, and standardized methodologies for its thermal analysis. This guide is intended to serve as a foundational resource for professionals in materials science, chemistry, and drug development who are interested in the high-temperature applications and stability of silicon phosphate.

Introduction to Silicon Phosphate (Si₃(PO₄)₄)

Silicon phosphate is a crystalline inorganic compound that finds applications as a flame retardant, in the manufacturing of ceramics and protective coatings, and as a catalyst.[1] Its utility in these areas is largely attributed to its high melting point and robust thermal stability.[1] The compound is characterized by silicon ions octahedrally coordinated within a phosphate structure, a unique feature that contributes to its physical and chemical properties.[2] While it is generally understood to be a thermally stable material, specific quantitative data on its decomposition temperature and products are not extensively documented in publicly available literature.

Thermal Properties and Stability

Direct quantitative data on the thermal decomposition of Si₃(PO₄)₄ is scarce. However, its high thermal stability is consistently noted in various applications.

-

General Stability : this compound is described as having a high melting point and being thermally stable.[1] It is considered more resilient to thermal degradation than other phosphate compounds like calcium orthophosphate, which decomposes at significantly lower temperatures.[1]

-

Synthesis Conditions : The synthesis of this compound often involves a calcination step at high temperatures, such as 800°C for 2 hours, which indicates that the compound is stable at least up to this temperature.[2]

-

Application-Inferred Stability : Its use as an effective flame retardant in polymers is predicated on its ability to withstand high temperatures without decomposing, thereby promoting char formation and inhibiting combustion.[2] The addition of this compound to polystyrene has been shown to increase the onset degradation temperature by 9 to 27°C and the midpoint degradation temperature by 13 to 31°C, depending on the loading percentage.[2]

Table 1: Summary of Thermal Properties of Silicon Phosphate and Related Compounds

| Compound | Formula | Reported Thermal Behavior |

| Silicon Phosphate | Si₃(PO₄)₄ | Generally high thermal stability and high melting point.[1] Stable up to at least 800°C, as inferred from synthesis protocols.[2] Used as a flame retardant, indicating stability at elevated temperatures.[2] |

| Silicon Phosphide | SiP | Melts at 1139 ± 2 °C.[3] Thermal decomposition observed between 962 and 1075 °C.[3] |

| Silicon Nitride | Si₃N₄ | High decomposition temperature.[4] Carbothermal reduction can occur at temperatures exceeding 1400°C in the presence of SiO₂ and C.[5] |

| Cesium Dihydrogen Phosphate | CsH₂PO₄ | Undergoes a structural transition at 228 ± 2 °C just before thermal decomposition at ambient pressure.[4] |

Hypothetical Decomposition Pathway

In the absence of direct experimental evidence for the decomposition of Si₃(PO₄)₄, a possible pathway can be hypothesized based on the behavior of other phosphate and silicon compounds at high temperatures. Decomposition would likely involve the breaking of P-O and Si-O bonds. Potential decomposition products could include silicon dioxide (SiO₂) and phosphorus pentoxide (P₂O₅) or other silicon and phosphorus oxides, depending on the atmospheric conditions.

P₂O₅ is volatile and may be released as a gaseous product, while SiO₂ is a highly stable solid at high temperatures. The exact nature and stoichiometry of the decomposition would require experimental verification.

Experimental Protocols for Thermal Analysis

To quantitatively determine the thermal stability and decomposition of Si₃(PO₄)₄, a series of standard thermal analysis techniques should be employed.

4.1 Thermogravimetric Analysis (TGA)

-

Objective : To determine the temperature at which the material begins to lose mass due to decomposition and to quantify this mass loss.

-

Methodology :

-

A small, precisely weighed sample of Si₃(PO₄)₄ (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 1500°C).

-

The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation. An oxidizing atmosphere (air or oxygen) could also be used to study oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition and the percentage of mass lost.

-

4.2 Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective : To detect phase transitions, melting, and decomposition by measuring temperature differences or heat flow between the sample and an inert reference.

-

Methodology :

-

A sample of Si₃(PO₄)₄ and an inert reference material (e.g., alumina) are placed in separate crucibles within the DTA/DSC furnace.

-

Both the sample and the reference are subjected to the same controlled temperature program as in TGA.

-

The temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference is recorded.

-

Endothermic peaks on the DTA/DSC curve indicate processes that absorb heat, such as melting or decomposition. Exothermic peaks indicate heat-releasing processes like crystallization or oxidation.

-

4.3 Evolved Gas Analysis (EGA)

-

Objective : To identify the gaseous products released during decomposition.

-

Methodology :

-

The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the Si₃(PO₄)₄ sample is heated in the TGA, the off-gases are continuously transferred to the MS or FTIR for analysis.

-

The resulting data provides information on the chemical nature of the evolved gases as a function of temperature, allowing for the identification of decomposition products.

-

4.4 X-ray Diffraction (XRD)

-

Objective : To identify the crystalline phases of the solid residue after decomposition.

-

Methodology :

-

The Si₃(PO₄)₄ sample is heated in a furnace to a temperature at which decomposition is known to occur (from TGA/DTA data).

-

The furnace is cooled, and the solid residue is collected.

-

The residue is analyzed using an X-ray diffractometer.

-

The resulting diffraction pattern is compared to databases of known crystalline structures to identify the solid decomposition products (e.g., SiO₂).

-

Visualizing the Experimental Workflow

The logical flow of experiments to characterize the thermal decomposition of Si₃(PO₄)₄ can be visualized as follows:

Conclusion

References

An In-depth Technical Guide to Ionic Conductivity Mechanisms in Silicon Orthophosphate and Related Materials

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silicon orthophosphate (Si₃(PO₄)₄) presents a unique structural framework composed of silicate and phosphate tetrahedra, offering exceptional thermal stability. While its primary application in materials science is often as a host matrix for luminescent ions or as a component in advanced ceramics, its structural motifs are of significant interest in the field of solid-state ionics. This technical guide explores the theoretical underpinnings of ionic conductivity in the this compound framework, details the experimental methodologies for its characterization, and presents a comparative analysis of ionic conductivity in related silicon-phosphate materials. Although pure this compound is not typically characterized as a high ionic conductor, understanding its potential ion transport mechanisms is crucial for the rational design of novel solid-state electrolytes where it serves as a foundational structure for doping with mobile ions such as Li⁺, Na⁺, or H⁺.

Core Ionic Conductivity Mechanisms

The transport of ions through a solid-state material like this compound is fundamentally governed by the presence of mobile charge carriers and available pathways for their movement. The rigid lattice structure, composed of a mixed network of SiO₄ and PO₄ tetrahedra, provides the framework through which ion migration occurs. The primary mechanisms for ion transport in such crystalline solids are vacancy-mediated and interstitial-mediated diffusion.

Vacancy-Mediated Diffusion

In this mechanism, an ion moves by hopping into an adjacent vacant lattice site. The process is contingent on the presence of these vacancies, which can be intrinsic (due to thermal fluctuations, known as Schottky or Frenkel defects) or extrinsic (created by doping with aliovalent ions). The energy barrier for this process is determined by the energy required to break the bonds with neighboring atoms and the energy to distort the lattice as the ion moves to the vacant site.

Interstitial-Mediated Diffusion

This mechanism involves ions that reside in the interstitial spaces of the crystal lattice. These interstitial ions move by hopping from one interstitial site to another. This process is generally faster than vacancy diffusion because interstitial ions are typically smaller and the number of interstitial sites is often greater than the number of vacancies. The creation of interstitial ions is a key strategy in enhancing ionic conductivity, often achieved by doping a host structure. For instance, in the Li₄SiO₄-Li₃PO₄ system, the introduction of Li⁺ interstitials is a primary reason for the drastic enhancement of ionic conductivity.[1]

The following diagram illustrates these two fundamental diffusion pathways within a generalized crystal lattice representative of a solid-state electrolyte.

References

Investigating the Si-O-P bond characteristics in silicophosphates.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics of the silicon-oxygen-phosphorus (Si-O-P) bond, a critical linkage in determining the structure, stability, and bioactivity of silicophosphate materials. These materials, particularly in their glassy form, are at the forefront of advancements in hard-tissue regeneration and controlled drug delivery systems.[1][2][3] Understanding the nuances of the Si-O-P bond is paramount for the rational design of novel biomaterials with tailored properties.

Structural Characteristics of the Si-O-P Bond

The incorporation of silicon into a phosphate glass network introduces Si-O-P linkages that significantly alter the material's properties. Unlike the relatively uniform Si-O-Si bonds in silicate glasses or P-O-P bonds in phosphate glasses, the Si-O-P bond introduces a degree of charge mismatch and structural strain that influences the overall network connectivity and chemical reactivity.

One of the key structural features observed in silicophosphate glasses with high P₂O₅ content is the formation of six-fold coordinated silicon ([4]Si).[4][5][6] This is in contrast to the typical four-fold coordination ([5]Si) found in most silicate materials. The presence of phosphorus can induce the elongation of Si-O distances, facilitating this higher coordination state.[4][5] The [4]Si units act as network formers, contributing to the stability of the glass structure.[4][5][6]